dimethyl 2-{1-[(3,5-dimethoxyphenyl)carbonyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, benzoyl, and dithiole
Preparation Methods
The synthesis of DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. One common synthetic route starts with the preparation of 3,5-dimethoxybenzoyl chloride, which undergoes a series of reactions including condensation, cyclization, and thiolation to form the final product . The reaction conditions typically involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dimethyl sulfoxide (DMSO) .
Chemical Reactions Analysis
DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with various molecular targets and pathways. The compound’s methoxy and benzoyl groups allow it to participate in hydrogen bonding and hydrophobic interactions, which can affect enzyme activity and cellular processes. The dithiole moiety is known to interact with metal ions and can influence redox reactions within cells .
Comparison with Similar Compounds
DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:
3,5-Dimethoxybenzoyl chloride: A precursor in the synthesis of the target compound, known for its reactivity and use in various organic reactions.
2,3-Dimethoxybenzoic acid: Another related compound used in the synthesis of benzamide derivatives with antioxidant and antibacterial properties.
3,4,5-Trimethoxybenzoyl chloride: A similar compound with additional methoxy groups, used in the synthesis of complex organic molecules.
These comparisons highlight the unique structural features and reactivity of DIMETHYL 2-[1-(3,5-DIMETHOXYBENZOYL)-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C28H27NO7S3 |
---|---|
Molecular Weight |
585.7 g/mol |
IUPAC Name |
dimethyl 2-[1-(3,5-dimethoxybenzoyl)-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C28H27NO7S3/c1-14-8-9-18-19(10-14)29(24(30)15-11-16(33-4)13-17(12-15)34-5)28(2,3)23(37)20(18)27-38-21(25(31)35-6)22(39-27)26(32)36-7/h8-13H,1-7H3 |
InChI Key |
CJDBWASLTDPUPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)C4=CC(=CC(=C4)OC)OC)(C)C |
Origin of Product |
United States |
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